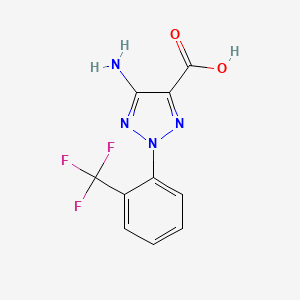
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyridine ring substituted with amino, phenyl, and benzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-methylpyridine with benzylamine under controlled conditions, followed by the introduction of the amino(phenyl)methyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction parameters ensures the efficient production of the compound with high purity and yield. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis process.
化学反応の分析
Types of Reactions
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, benzyl derivatives, and amino compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Another heterocyclic amine with similar structural features.
3-(Aminomethyl)pyridine: A simpler analog with fewer substituents.
N-Benzyl-3-methylpyridin-2-amine: Lacks the amino(phenyl)methyl group.
Uniqueness
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C20H21N3 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
5-[amino(phenyl)methyl]-N-benzyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C20H21N3/c1-15-12-18(19(21)17-10-6-3-7-11-17)14-23-20(15)22-13-16-8-4-2-5-9-16/h2-12,14,19H,13,21H2,1H3,(H,22,23) |
InChIキー |
OXQAZRIHOANUQV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1NCC2=CC=CC=C2)C(C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


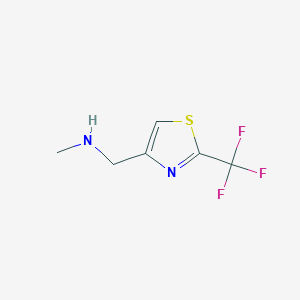

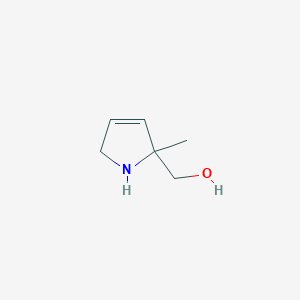

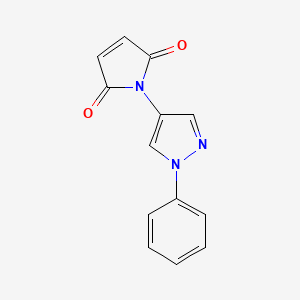

![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)
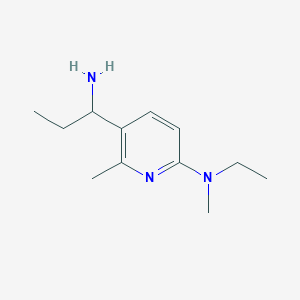
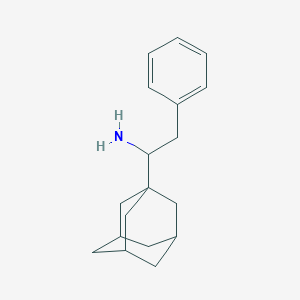
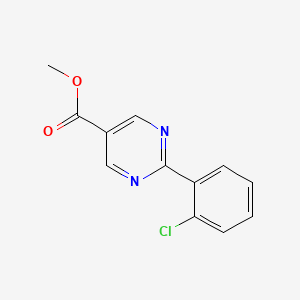
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)
![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)
